molecular formula C21H25N3O6 B416539 Octyl 2-{2,4-bisnitroanilino}benzoate

Octyl 2-{2,4-bisnitroanilino}benzoate

Cat. No.: B416539
M. Wt: 415.4g/mol
InChI Key: DOLXHYXQSHZFGN-UHFFFAOYSA-N
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Description

Octyl 2-{2,4-bisnitroanilino}benzoate is a synthetic benzoate ester derivative characterized by a nitro-substituted anilino group at the 2-position of the benzoic acid moiety and an octyl ester chain. This compound belongs to the broader class of aromatic esters, which are widely studied for their physicochemical properties and applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₅H₂₂N₃O₆ (calculated based on structural analogs), with a molecular weight of approximately 340.36 g/mol (exact data unavailable in provided evidence).

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4g/mol

IUPAC Name

octyl 2-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C21H25N3O6/c1-2-3-4-5-6-9-14-30-21(25)17-10-7-8-11-18(17)22-19-13-12-16(23(26)27)15-20(19)24(28)29/h7-8,10-13,15,22H,2-6,9,14H2,1H3

InChI Key

DOLXHYXQSHZFGN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with structurally related benzoate esters and nitroaniline derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Octyl 2-{2,4-bisnitroanilino}benzoate 2,4-dinitroanilino, octyl ester ~340.36 Hypothesized applications in agrochemicals or drug intermediates (speculative)
Octyl benzoate No nitro/anilino groups 234.33 Flavoring agent, low polarity, used in perfumes
Ethyl 4-(dimethylamino)benzoate Dimethylamino group, ethyl ester 193.24 Co-initiator in resins, high degree of conversion
Octyl gallate Gallate (trihydroxybenzoate) ester 282.29 Antiparasitic activity (IC₅₀: 5.66 μM vs. T. gondii)
2-[(4-Nitrophenyl)thio]-acetic acid octyl ester Nitrophenylthio group, octyl ester ~299.37 Intermediate for labelled compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 2,4-dinitroanilino group in the target compound contrasts with the electron-donating dimethylamino group in ethyl 4-(dimethylamino)benzoate. This difference likely reduces solubility in polar solvents but increases thermal stability .
  • Biological activity : Octyl gallate, a trihydroxybenzoate ester, exhibits antiparasitic activity against Toxoplasma gondii (IC₅₀: 5.66 μM) . The nitro groups in the target compound may enhance redox-mediated bioactivity but require validation.
  • Synthetic utility : Both the target compound and 2-[(4-nitrophenyl)thio]-acetic acid octyl ester serve as intermediates, though the latter is explicitly used in synthesizing labelled sodium trifluoroacetate .

Physicochemical Properties

  • Polarity: The nitroanilino group increases polarity compared to octyl benzoate (polar surface area ~26.3 Ų) , but the octyl chain maintains lipophilicity.
  • Stability : Nitro groups may confer resistance to hydrolysis compared to esters like estradiol benzoate, which showed moderate stability in antiparasitic assays .

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